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molecular formula C9H7F2NO4 B1358458 Ethyl 2,4-Difluoro-5-nitrobenzoate CAS No. 179011-37-1

Ethyl 2,4-Difluoro-5-nitrobenzoate

Cat. No. B1358458
M. Wt: 231.15 g/mol
InChI Key: HKGIEPXOWGJFCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08916599B2

Procedure details

Prepared analogously to example 156a from 2,4-difluoro-5-nitro-benzoyl chloride and ethanol with TEA in THF.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]([F:11])[C:8]([N+:12]([O-:14])=[O:13])=[CH:7][C:3]=1[C:4](Cl)=[O:5].[CH2:15]([OH:17])[CH3:16]>C1COCC1>[CH2:15]([O:17][C:4](=[O:5])[C:3]1[CH:7]=[C:8]([N+:12]([O-:14])=[O:13])[C:9]([F:11])=[CH:10][C:2]=1[F:1])[CH3:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=O)Cl)C=C(C(=C1)F)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)OC(C1=C(C=C(C(=C1)[N+](=O)[O-])F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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